- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611

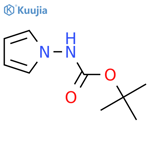

Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-96-3 structure

商品名:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

CAS番号:937046-96-3

MF:C10H13N3O2

メガワット:207.229121923447

MDL:MFCD12068393

CID:844613

PubChem ID:50999066

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate

- Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester

- tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate

- tert-butyl N-(2-cyanopyrrol-1-yl)carbamate

- 1-N-Boc-Amino-2-cyanopyrrole

- N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

- SXUSNFHKHIJDRN-UHFFFAOYSA-N

- PB23986

- FCH1629140

- TZ000838

- AB0027760

- AX8224459

- ST24025791

- W9633

- tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate

- 2-Cyano-pyrrol-1-yl-car

- 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)

- NS00006411

- MFCD12068393

- AKOS015919803

- SCHEMBL66516

- DB-371829

- CS-0037682

- 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester

- 1-(Boc-amino)-2-cyanopyrrole

- DTXSID00679391

- 1-(Boc-amino)-2-pyrrolecarbonitrile

- EC 810-524-9

- tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate

- EN300-120186

- (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester

- 937046-96-3

- AS-35837

- SY020951

- (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER

-

- MDL: MFCD12068393

- インチ: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)

- InChIKey: SXUSNFHKHIJDRN-UHFFFAOYSA-N

- ほほえんだ: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1

計算された属性

- せいみつぶんしりょう: 207.10100

- どういたいしつりょう: 207.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.12

- PSA: 67.05000

- LogP: 1.91138

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 51549-5/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 5/G |

$350 | 2022-06-02 | |

| Enamine | EN300-120186-0.25g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.25g |

$53.0 | 2023-02-15 | |

| Enamine | EN300-120186-5.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 5.0g |

$410.0 | 2023-02-15 | |

| Enamine | EN300-120186-0.1g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 0.1g |

$36.0 | 2023-02-15 | |

| Enamine | EN300-120186-10.0g |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 95% | 10.0g |

$608.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108322-5g |

N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 98% | 5g |

¥273.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122103-10G |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 10g |

¥ 303.00 | 2023-04-12 | |

| Ambeed | A199211-1g |

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate |

937046-96-3 | 98% | 1g |

$6.0 | 2025-03-04 | |

| AstaTech | 51549-1/G |

1-N-BOC-AMINO-2-CYANOPYRROLE |

937046-96-3 | 97% | 1g |

$10 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH831-200mg |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-96-3 | 97% | 200mg |

109.0CNY | 2021-07-14 |

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt

1.3 Reagents: Water ; 0 °C

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Solvents: Acetonitrile ; -7 °C; 1 h, 0 °C

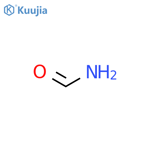

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

1.2 Reagents: Dimethylformamide ; 1 h, 5 °C

リファレンス

- Preparation of pyrrolotriazine derivatives as Btk inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

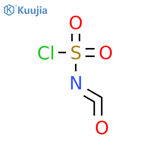

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt

リファレンス

- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

リファレンス

- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

リファレンス

- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90

Synthetic Routes 6

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 20 min, < 5 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C

リファレンス

- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; cooled

リファレンス

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C

リファレンス

- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,

Synthetic Routes 9

はんのうじょうけん

1.1 Solvents: Dimethylformamide , Acetonitrile ; 0 °C

リファレンス

- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445

Synthetic Routes 10

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

リファレンス

- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; 0 °C; 1 h, -5 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

1.2 1 h, -5 °C; 2 h, -5 °C

1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C

リファレンス

- Green preparation of remdesivir intermediate, China, , ,

Synthetic Routes 12

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 45 min, < 5 °C

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt

リファレンス

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.3 Reagents: Water

リファレンス

- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,

Synthetic Routes 14

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

1.2 Solvents: Dimethylformamide ; 1 h, rt

リファレンス

- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C; 45 min, 0 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C

リファレンス

- FGFR inhibitor and medical application thereof, World Intellectual Property Organization, , ,

Synthetic Routes 16

Synthetic Routes 17

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C

リファレンス

- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 18

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 2.5 h, 0 °C; 1 h, 0 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C

1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C

リファレンス

- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,

Synthetic Routes 19

はんのうじょうけん

1.1 Solvents: Dimethylformamide , Acetonitrile ; < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium carbonate Solvents: Water

リファレンス

- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 関連文献

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide) 関連製品

- 10476-81-0(Strontium bromide)

- 2138111-43-8(4-(3-Methoxy-1,2-thiazol-4-yl)benzoic acid)

- 2228940-09-6(2-1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclopropyl-2-hydroxyacetic acid)

- 50637-27-9(3-Benzyloxy-5-methoxy-benzoic acid)

- 566169-93-5(2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol)

- 2137489-97-3(tert-butyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate)

- 2171687-36-6(1-(1-cyanoethyl)azetidine-2-carboxamide)

- 1329840-70-1(rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4)

- 2228492-16-6(tert-butyl N-2-(3-chloroprop-1-en-2-yl)-5-(trifluoromethyl)phenylcarbamate)

- 71517-44-7(Ethanesulfonyl fluoride, 2-(phenylsulfonyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

清らかである:99%

はかる:100g

価格 ($):250.0